molecular formula C21H19N5O3S B2823545 1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1396760-78-3

1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

Cat. No. B2823545
M. Wt: 421.48
InChI Key: UMYRRYIPPZPRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a methoxy group, a benzothiazole ring, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceutical compounds and could contribute to various biological activities .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzothiazole and oxadiazole) likely contributes to the compound’s stability and may influence its interactions with biological targets .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Applications : Compounds with structural similarities, involving heterocyclic moieties such as benzodifuranyl, oxadiazoles, and thiazolopyrimidines, have been synthesized and evaluated for antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antidiabetic Screening : Novel dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity, indicating the potential of such compounds in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

  • Anti-Inflammatory and Analgesic Properties : The research into novel chemical structures, including derivatives of benzodifuranyl and thiazolopyrimidines, has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential use in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanisms of Action and Drug Development

  • The detailed mechanisms of action and the process of drug development for compounds with such complex structures involve evaluating their biological activities across various models. These can include in vitro and in vivo studies focusing on specific targets, such as cyclooxygenase enzymes (COX-1 and COX-2) for anti-inflammatory drugs, or various cancer cell lines for anticancer agents.

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities, indicating the versatility of such compounds in addressing different biological challenges (Liu, Wang, Zhou, & Gan, 2022).

Future Directions

Future research could involve synthesizing the compound and evaluating its biological activity. If it shows promising activity, further studies could be done to optimize its structure and improve its potency .

properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-28-15-8-5-9-16-18(15)24-21(30-16)26-11-14(12-26)20(27)22-10-17-23-19(25-29-17)13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYRRYIPPZPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.